N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a complex structure It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a phenyl group, an ethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the triazole ring can enhance the compound’s stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-4-16-18(21-22-23(16)15-11-6-5-7-12-15)19(24)20-17-13(2)9-8-10-14(17)3/h5-12H,4H2,1-3H3,(H,20,24) |
InChI Key |
WKTHETXWLKDCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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